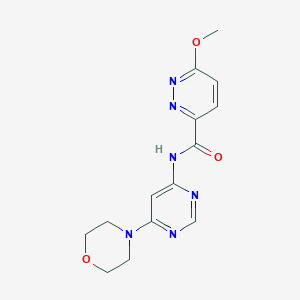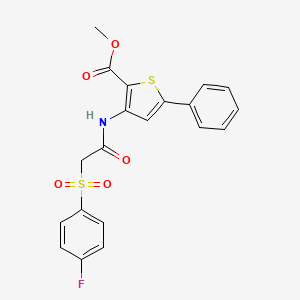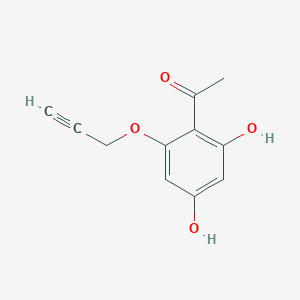![molecular formula C14H18N2O2 B2792603 N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide CAS No. 922885-18-5](/img/structure/B2792603.png)
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide is characterized by a five-membered pyrrolidine ring attached to a phenyl group . The compound contains a total of 56 bonds, including 31 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, and 12 aromatic bonds .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide:
Pharmaceutical Development
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has been explored for its potential in drug discovery, particularly as a scaffold for developing novel biologically active compounds. Its structure allows for the efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of molecules, which is crucial for binding to target proteins .
Antibacterial Agents
Research has shown that derivatives of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide exhibit significant antibacterial activity. The structure-activity relationship (SAR) studies indicate that modifications to the N′-substituents and phenyl groups can enhance antibacterial properties, making it a promising candidate for developing new antibacterial drugs .
Enzyme Inhibition
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has been studied for its role in enzyme inhibition. It has shown potential in inhibiting specific enzymes, which can be useful in treating various diseases. For example, its derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological processes .
Neuroprotective Agents
The compound has also been explored for its neuroprotective properties. Studies suggest that it can interact with synaptic vesicle proteins, which are crucial for neurotransmitter release. This interaction can potentially protect neurons from damage, making it a candidate for treating neurodegenerative diseases .
Cancer Research
In cancer research, N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide derivatives have been investigated for their anticancer properties. The compound’s ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a valuable subject for developing new cancer therapies .
Biocatalysis
The compound has applications in biocatalysis, particularly in the resolution of racemic mixtures. Enantioselective lipases have been used to catalyze the resolution of racemic N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide derivatives, which is important for producing enantiomerically pure compounds used in pharmaceuticals .
Material Science
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has potential applications in material science. Its derivatives can be used to create novel materials with specific properties, such as enhanced stability or unique electronic characteristics. This makes it useful in developing new materials for various industrial applications .
Agricultural Chemistry
In agricultural chemistry, the compound has been studied for its potential as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests or weeds makes it a candidate for developing new agricultural chemicals that are more effective and environmentally friendly .
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Related compounds with a pyrrolidin-2-one moiety have been shown to exhibit antimicrotubule activity, targeting the colchicine-binding site . This suggests that N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide may interact with its targets in a similar manner, leading to changes in cellular processes.
Result of Action
Related compounds have been shown to exhibit antiproliferative activity in the low nanomolar to low micromolar range on various human cancer cell lines . They also block cell cycle progression in the G2/M phase .
Eigenschaften
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-4-13(17)15-11-6-8-12(9-7-11)16-10-3-5-14(16)18/h6-9H,2-5,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAUUELBTVXYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2792523.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2792524.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)
![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)


![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide](/img/structure/B2792531.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2792532.png)
![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)

![2-(2-(4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2792541.png)
